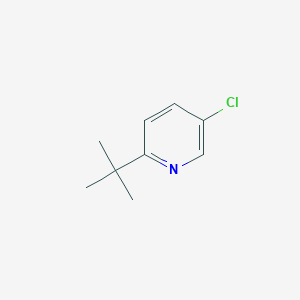

2-Tert-butyl-5-chloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. nih.govresearchgate.net The pyridine scaffold is isoelectronic with benzene (B151609), but the nitrogen atom imparts unique properties, including a dipole moment, basicity, and the ability to form hydrogen bonds. nih.govnumberanalytics.com These characteristics make pyridine moieties highly valuable in the design and synthesis of a wide array of functional molecules. nih.govresearchgate.net They are integral components of many natural products, such as alkaloids (e.g., nicotine) and vitamins (e.g., niacin). nih.gov In the realm of synthetic chemistry, pyridine derivatives serve as versatile precursors for pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com Their ability to be readily functionalized allows for the precise tuning of molecular properties, which is crucial in drug discovery and materials science. scispace.com

Overview of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are a critical class of synthetic intermediates, with the halogen atom serving as a versatile handle for a variety of chemical transformations. nih.gov The presence of a halogen, such as chlorine, on the pyridine ring provides a reactive site for nucleophilic aromatic substitution and a wide range of metal-catalyzed cross-coupling reactions. chemblink.comsmolecule.com These reactions are fundamental for constructing complex molecular architectures. nih.gov The position of the halogen atom on the pyridine ring significantly influences its reactivity, making the selective halogenation of pyridines a key challenge and an area of active research in organic synthesis. mountainscholar.orgthieme-connect.com The ability to selectively introduce a halogen at a specific position is vital for the targeted synthesis of complex molecules. chemrxiv.orgnih.gov

Positional Isomerism of tert-Butyl-Chloropyridines and their Distinct Electronic and Steric Properties

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of these groups on the carbon skeleton. libretexts.org In the case of tert-butyl-chloropyridines, the relative positions of the bulky tert-butyl group and the electronegative chlorine atom on the pyridine ring give rise to distinct isomers with unique electronic and steric profiles.

The specific arrangement of these substituents in 2-tert-butyl-5-chloropyridine, with the bulky group at position 2 and the halogen at position 5, creates a unique combination of steric and electronic effects that are exploited in its synthetic applications. liv.ac.uk This particular isomer has a different reactivity profile compared to its positional isomers, such as 4-tert-butyl-2-chloropyridine, where the tert-butyl group is at the 4-position.

Historical Context and Discovery of Functionalized Pyridine Derivatives

The study of pyridine and its derivatives dates back to the 19th century. numberanalytics.com Early synthetic methods often involved the condensation of aldehydes and ammonia (B1221849). numberanalytics.com Over the decades, the field has evolved significantly, with the development of more sophisticated and selective methods for pyridine functionalization. numberanalytics.com The discovery that many biologically active compounds contain the pyridine ring spurred intense research into the synthesis of a vast array of functionalized pyridine derivatives. scispace.com This has led to the development of numerous pharmaceuticals and agrochemicals. numberanalytics.com The ongoing exploration of new synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and C-H activation, continues to expand the toolkit for creating novel and complex pyridine-containing molecules. acs.org

Structure

3D Structure

Properties

CAS No. |

56029-44-8 |

|---|---|

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-tert-butyl-5-chloropyridine |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |

InChI Key |

RWFLXLUMTMSEDF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC=C(C=C1)Cl |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Tert Butyl 5 Chloropyridine Derivatives

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of 2-tert-butyl-5-chloropyridine and its derivatives, allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-2 and C-6 positions, facilitating attack by nucleophiles.

Common nucleophilic substitution reactions involve the displacement of the chloride by amines, alkoxides, and other nucleophiles. For instance, the reaction with various amines leads to the formation of 2-amino-5-tert-butylpyridine derivatives. Similarly, treatment with alkoxides, such as sodium butoxide, can yield the corresponding 2-alkoxypyridines. google.com These reactions are fundamental for building more complex molecules from the this compound scaffold.

Research has shown that such amination reactions on 2-chloropyridines can be carried out efficiently under various conditions, including uncatalyzed reactions at high temperatures in a continuous-flow reactor, which can overcome the activation barrier for unactivated substrates. researchgate.net The products of these substitutions, such as t-butyl-(5-chloro-pyridin-2-yl)-amine and 2-(2-tert-butyl-4-ethylphenoxy)-5-chloropyridine, are documented intermediates for further synthetic elaborations. nih.govnih.gov

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Secondary Amines (e.g., Piperidine) | NMP, High Temperature (up to 300°C), Flow Reactor | 2-(Piperidin-1-yl)pyridine | researchgate.net |

| 2-Chloropyridine | Alcohols (C4-C10) / Alkali Metal Hydroxide | ~110°C or Reflux, Nitrogen Atmosphere | 2-Alkoxypyridine | google.com |

| This compound | tert-Butylamine (B42293) | (Implied synthesis route) | N-tert-butyl-5-chloropyridin-2-amine | nih.gov |

| This compound | 2-tert-butyl-4-ethylphenol | (Implied synthesis route) | 2-(2-tert-butyl-4-ethylphenoxy)-5-chloropyridine | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Type Transformations)

Cross-coupling reactions are powerful tools for C-C bond formation, and this compound serves as a viable substrate for several such transformations, primarily leveraging the reactive C-Cl bond.

The Suzuki-Miyaura coupling , which pairs organic halides with organoboron compounds, is effective for 2-chloropyridines, especially those bearing electron-donating groups. sumitomo-chem.co.jp Palladium-on-charcoal catalysts, in combination with ligands like triphenylphosphine (B44618) (PPh₃), have been shown to facilitate the coupling of 2-chloropyridines with arylboronic acids. sumitomo-chem.co.jp For substrates with electron-donating substituents, Pd(II)/C catalysts can offer significantly improved yields compared to Pd(0)/C systems. sumitomo-chem.co.jp

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, and the Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, are also applicable to halopyridines. wikipedia.org The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov The reactivity of the halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org This reactivity difference can be exploited for selective couplings. For less reactive chlorides, ligands that are both bulky and electron-rich can promote the reaction, sometimes allowing for copper-free conditions. libretexts.org

| Reaction Type | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(II)/C, PPh₃ | Aqueous medium, Base (e.g., K₂CO₃), Heat | sumitomo-chem.co.jp |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Amine base (e.g., Et₃N), DMF, RT to 60°C | nih.gov |

A significant advancement in cross-coupling methodology involves the use of pyridine sulfinates as nucleophilic partners. nih.govnih.gov These reagents have emerged as stable, effective alternatives to the often unstable and difficult-to-prepare pyridine-2-boronic acids used in traditional Suzuki-Miyaura reactions. sigmaaldrich.com The process involves a palladium-catalyzed desulfinative cross-coupling, where a (hetero)aryl sulfinate salt reacts with a (hetero)aryl halide. nih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt. nih.gov A key step is the extrusion of sulfur dioxide (SO₂) from the resulting palladium sulfinate intermediate, which precedes reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov For pyridine-2-sulfinates, mechanistic studies have shown that a chelated Pd(II) sulfinate complex formed after transmetalation is the catalyst resting state, and the rate-limiting step is the loss of SO₂ from this complex. nih.gov This methodology has proven to have an exceptional scope for creating C-C bonds between pyridine moieties and other aromatic systems. sigmaaldrich.com

Nickel-catalyzed cross-electrophile coupling has been developed as a powerful method for constructing C-C bonds by reacting two different electrophiles, such as a 2-chloropyridine and an alkyl bromide. thieme-connect.comnih.gov This approach avoids the need to pre-form sensitive organometallic reagents, which can limit functional group compatibility. nih.gov

The reaction is typically driven by a stoichiometric reducing agent, like manganese metal (Mn(0)), and employs a nickel catalyst, such as NiBr₂·3H₂O, with a suitable ligand. thieme-connect.com For the coupling of 2-chloropyridines, a rigid bathophenanthroline (B157979) ligand in DMF solvent has been found to be effective. nih.govnih.gov Research has demonstrated the coupling of 4-tert-butyl-2-chloropyridine with ethyl 4-bromobutanoate, affording the desired 2-alkylated pyridine product in a 50% yield, showcasing the method's utility for pyridines with electron-donating groups. thieme-connect.com

| Pyridine Substrate | Alkyl Halide | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butyl-2-chloropyridine | Ethyl 4-bromobutanoate | 5 mol% NiBr₂·3H₂O, 5 mol% Bathophenanthroline, Mn(0) | DMF | 50% | thieme-connect.com |

The introduction of a trifluoromethyl (CF₃) group is of great interest in medicinal and materials chemistry. Copper-mediated methods have been developed for the trifluoromethylation of aryl halides. For pyridine systems, the corresponding iodides are typically used due to their higher reactivity compared to chlorides. researchgate.net

One effective method involves the in-situ generation of a (trifluoromethyl)copper species from a CF₃ source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or sodium triflinate (NaSO₂CF₃, Langlois' reagent), in the presence of a copper(I) salt. researchgate.netnih.gov Studies have shown that 2-iodopyridines can be converted into 2-(trifluoromethyl)pyridines in nearly quantitative yields via displacement of the iodide by (trifluoromethyl)copper. researchgate.net The reaction of arylboronic acids with NaSO₂CF₃ and tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst also provides a practical route to trifluoromethylated arenes at room temperature. nih.gov This suggests that 2-tert-butyl-5-iodopyridine would be a suitable substrate for such transformations.

Recent innovations in catalysis have focused on simplifying reaction systems. One such development is the use of tert-butylamine as a cost-effective, bifunctional additive in nickel-photoredox cross-coupling reactions. acs.orgchemrxiv.org In this system, tert-butylamine acts as both a ligand for the nickel center and as a mild base, streamlining the conditions required for C-O and C-N bond formation. acs.orgchemrxiv.org

This approach has proven effective for a diverse range of nucleophiles, including phenols, alcohols, and anilines, reacting with various (hetero)aryl electrophiles. acs.orgchemrxiv.org The use of a primary alkyl amine like tert-butylamine is advantageous due to its low cost, good solubility, and mild nature, which allows for broad functional group tolerance. acs.org The tertiary alkyl group on tert-butylamine is thought to enhance coordination lability, promoting efficient ligand exchange and catalytic turnover, leading to high yields under mild conditions. chemrxiv.org

Directed Lithiation and Halogen-Metal Exchange Reactions

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings. In pyridine derivatives, lithiation is often directed by a substituent on the ring. clockss.org For this compound, the most acidic proton is expected to be at the C-6 position, adjacent to the nitrogen atom. However, the presence of the chlorine atom introduces complexity. Lithiation of a closely related substrate, 2-chloro-5-bromopyridine, using lithium diisopropylamide (LDA) at -78°C, occurs selectively at the C-6 position, demonstrating that the position adjacent to the ring nitrogen can be functionalized despite the presence of two halogens. mdpi.com

The bulky tert-butyl group itself does not typically act as a strong directing group for lithiation. Instead, lithiation is primarily governed by the electronic effects of the ring nitrogen and the chloro substituent. The synthesis of this compound can be achieved via the lithiation of 5-tert-butylpyridine at the C-2 position, followed by quenching with an electrophilic chlorine source like hexachloroethane, which highlights the inherent reactivity of this position. smolecule.com

Halogen-metal exchange is an alternative method to generate an organometallic intermediate. This reaction typically involves treating a haloaromatic compound with an organolithium or magnesium reagent. For di- or poly-halogenated pyridines, the exchange usually occurs at the most reactive halogen site (I > Br > Cl). For instance, in 2-chloro-5-bromopyridine, a bromine-lithium exchange would be expected over a chlorine-lithium exchange. mdpi.com Grignard reagents complexed with lithium chloride, such as isopropyl magnesium chloride-lithium chloride, are effective for performing halogen-metal exchanges on halopyridines. epo.org

Other Functional Group Modifications and Derivatizations

Beyond the more common transformations, the this compound scaffold is amenable to a variety of other functional group modifications, enabling the synthesis of diverse derivatives. The chlorine atom at the 2-position is a key reactive site, allowing for nucleophilic substitution and cross-coupling reactions. chemblink.com This versatility makes it a valuable starting material for creating more complex molecules. chemblink.com

One notable derivatization involves the introduction of a cyano group. For instance, 5-tert-butyl-2-chloropyridine-3-carbonitrile (B2763952) has been synthesized, adding a valuable functional group for further chemical exploration. uni.lu Additionally, the tert-butyl group can be replaced with other bioisosteres, such as pentafluorosulfanyl or trifluoromethyl groups, to alter properties like lipophilicity and metabolic stability. ontosight.ai

The synthesis of more complex heterocyclic systems starting from this compound derivatives has also been reported. For example, a one-pot reaction involving 2-amino-5-chloropyridine (B124133), an aromatic aldehyde, and tert-butyl isocyanide can yield imidazo[1,2-a]pyridine (B132010) scaffolds. scispace.combeilstein-journals.org Specifically, the reaction of 2-amino-5-chloropyridine with 2-(3-formylphenoxy)acetic acid and tert-butyl isocyanide produces an imidazo[1,2-a]pyridine-containing acid, which can be further utilized in multicomponent reactions like the Ugi reaction. beilstein-journals.org

The table below summarizes some of the other functional group modifications and derivatizations of this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Reagents for cyanation | 5-tert-butyl-2-chloropyridine-3-carbonitrile | uni.lu |

| 2-amino-5-chloropyridine | Aromatic aldehyde, tert-butyl isocyanide, I2, toluene, 70 °C | Imidazo[1,2-a]pyridine derivatives | scispace.com |

| 2-amino-5-chloropyridine | 2-(3-formylphenoxy)acetic acid, tert-butyl isocyanide, DMF, HClO4 (cat.) | Imidazo[1,2-a]pyridine-containing acid | beilstein-journals.org |

Computational and Experimental Mechanistic Elucidation

Understanding the reactivity and selectivity of this compound derivatives requires a combination of computational and experimental mechanistic studies. These investigations shed light on reaction pathways, the nature of intermediates, and the influence of the sterically demanding tert-butyl group.

Mechanistic studies have been crucial in understanding the transformations of this compound and its analogs. For instance, in the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine, the cyclization mechanism is understood to proceed through a hydrazide intermediate, which is activated by a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate ring closure.

In other reactions, such as those involving pyridyne intermediates, computational and experimental work has been essential to predict and confirm reaction pathways. researchgate.net For example, the regioselective functionalization of 3-chloropyridines can proceed through 3,4-pyridyne intermediates, where the addition of a Grignard reagent occurs at the 4-position, followed by an electrophilic quench at the 3-position. researchgate.net

The identification of intermediates is often achieved through spectroscopic techniques. For example, in the lithiation of 5-(tert-butyl)pyridine, a stable lithiated intermediate is formed at the 2-position, which can be subsequently reacted with an electrophile. smolecule.com

The table below provides examples of reaction pathway studies and identified intermediates for reactions involving pyridine derivatives.

| Reaction Type | Proposed Intermediate | Method of Investigation | Reference |

|---|---|---|---|

| Oxadiazole formation | Hydrazide intermediate | Mechanistic analysis | |

| Functionalization via pyridyne | 3,4-pyridyne | Regioselective trapping experiments | researchgate.net |

| Lithiation | 2-lithiated pyridine | Reaction with electrophiles | smolecule.com |

The tert-butyl group at the 2-position of the pyridine ring exerts significant steric hindrance, which plays a crucial role in directing the reactivity and selectivity of the molecule. chemblink.comrsc.org This steric bulk can protect the adjacent positions on the pyridine ring from attack, thereby influencing the regioselectivity of various reactions. chemblink.com

For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can direct incoming electrophiles to other positions on the ring. pearson.com Conversely, in nucleophilic substitution reactions at the chlorine atom, the tert-butyl group can hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less sterically encumbered analogs. smolecule.com However, this steric protection can also be advantageous, preventing unwanted side reactions and enhancing the stability of the molecule. chemblink.comtaylorandfrancis.com

Computational modeling, such as density functional theory (DFT), can be employed to quantify the steric effects and predict reaction outcomes. For example, DFT calculations have been used to determine the energy preference for chlorination at specific positions on the pyridine ring. smolecule.com Molecular docking studies can also be used to simulate how the steric bulk of the tert-butyl group affects binding interactions with biological targets.

The table below highlights the influence of the tert-butyl group's steric hindrance on the reactivity and selectivity of pyridine derivatives.

| Reaction Type | Influence of Steric Hindrance | Outcome | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Directs electrophiles to less hindered positions | Altered regioselectivity | pearson.com |

| Nucleophilic Substitution | Hinders nucleophilic attack | Potentially slower reaction rates | smolecule.com |

| General Reactivity | Provides steric protection | Increased stability, prevention of side reactions | chemblink.comtaylorandfrancis.com |

| Chlorination | Influences regioselectivity | Predicted by DFT calculations | smolecule.com |

| Biological Interactions | Affects binding to target molecules | Simulated by molecular docking |

Advanced Spectroscopic and Computational Characterization for Elucidating Structure Reactivity Relationships

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the substitution pattern and understanding the electronic environment of the nuclei within 2-tert-butyl-5-chloropyridine.

¹H NMR: The proton NMR spectrum provides definitive evidence for the compound's structure. The tert-butyl group, due to the magnetic equivalence of its nine protons, appears as a sharp singlet, typically in the upfield region around 1.3 ppm. The protons on the pyridine (B92270) ring exhibit distinct signals in the aromatic region (typically δ 7.0–8.5 ppm), with their chemical shifts and coupling patterns dictated by the positions of the chloro and tert-butyl substituents. The proton at position 6 (ortho to the nitrogen) is expected to be a doublet, coupled to the proton at position 4. The proton at position 4 will appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 3 is expected to be a doublet, coupled to the proton at position 4. The electron-withdrawing effect of the chlorine atom at position 5 and the nitrogen atom in the ring will cause the adjacent protons to shift downfield.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The quaternary carbon of the tert-butyl group is typically observed around 35 ppm, while the methyl carbons appear further upfield, near 30-31 ppm. rsc.org The five distinct carbons of the pyridine ring resonate in the aromatic region. The carbon atom bonded to the chlorine (C5) and the carbon atom adjacent to the nitrogen (C2) are significantly influenced by these electronegative atoms, with the C-Cl substituted carbon appearing at approximately 150 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H connectivity. These advanced NMR studies are crucial for the detailed structural characterization of such substituted pyridine systems. nih.govnih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound (Note: Specific values can vary based on solvent and experimental conditions. These are typical ranges based on analogous structures.)

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | tert-Butyl (CH₃) | ~1.3 | Singlet (s) |

| Pyridine H-3 | ~7.5 - 7.8 | Doublet (d) | |

| Pyridine H-4 | ~7.8 - 8.1 | Doublet of Doublets (dd) | |

| Pyridine H-6 | ~8.3 - 8.5 | Doublet (d) | |

| ¹³C | tert-Butyl (CH₃) | ~30 - 31 | Quartet (q) |

| tert-Butyl (C) | ~35 | Singlet (s) | |

| Pyridine C-3 | ~120 - 140 | Doublet (d) | |

| Pyridine C-4 | ~120 - 140 | Doublet (d) | |

| Pyridine C-5 | ~145 - 150 | Singlet (s) | |

| Pyridine C-2 | ~150 - 160 | Singlet (s) | |

| Pyridine C-6 | ~145 - 150 | Doublet (d) |

Vibrational Spectroscopy (FTIR, FT-Raman) in Molecular Fingerprinting and Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" of this compound by probing its characteristic bond vibrations.

The FTIR and FT-Raman spectra are expected to show several key features:

C-H Stretching: The aliphatic C-H stretching vibrations of the tert-butyl group are anticipated in the 2950–3000 cm⁻¹ region.

Aromatic C-H Stretching: The aromatic C-H stretches of the pyridine ring typically appear above 3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400–1600 cm⁻¹ range, characteristic of aromatic heterocyclic systems.

C-Cl Stretching: A distinct band corresponding to the C-Cl stretching vibration is generally observed in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹.

tert-Butyl Bending: The symmetrical and asymmetrical bending modes of the tert-butyl group's methyls give rise to characteristic bands around 1365-1395 cm⁻¹.

These spectra, when combined with computational predictions, allow for a detailed vibrational analysis and complete assignment of the fundamental modes of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structural Insights and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. researchgate.net

This analysis would reveal the conformation of the tert-butyl group relative to the pyridine ring and detail the intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing arrangement. researchgate.net While no public crystal structure for this compound is currently available, analysis of similar structures shows that the bulky tert-butyl group significantly influences molecular conformation and packing. For chiral derivatives, this method is also the gold standard for determining the absolute configuration. mdpi.com

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational methods, particularly those based on quantum mechanics, are powerful for predicting molecular properties that can be difficult to measure experimentally. They provide insight into the electronic landscape of this compound, which governs its reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Thermochemistry

Density Functional Theory (DFT) is a computational method widely used to predict the most stable geometry (conformation) of a molecule by finding the minimum energy structure. researchgate.netresearchgate.net For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), would yield optimized bond lengths and angles. researchgate.net These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT can calculate thermochemical properties such as the enthalpy of formation and Gibbs free energy, providing insights into the molecule's stability. researchgate.netmdpi.com

Analysis of Electronic Properties (e.g., Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer, Molecular Electrostatic Potential (MEP))

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a picture of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deusc.edu This analysis is particularly useful for quantifying electronic delocalization effects. For this compound, NBO analysis would elucidate:

Hyperconjugation: It can quantify the stabilizing interactions, known as hyperconjugation, between the filled σ-bonds of the tert-butyl group and the empty π* anti-bonding orbitals of the pyridine ring. doubtnut.comdoubtnut.comyoutube.com This interaction helps to stabilize the molecule.

Charge Transfer: The analysis reveals intramolecular charge transfer between donor (electron-releasing) and acceptor (electron-withdrawing) parts of the molecule. arabjchem.org It would detail the electronic push from the tert-butyl group and pull from the chloro-substituted pyridine ring.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions of electron richness and deficiency, which are key to predicting reactivity. researchgate.net For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom due to its lone pair, indicating a site for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring, suggesting susceptibility to nucleophilic attack. This provides a roadmap for the molecule's chemical interactions.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Chemical Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the reactivity and stability of chemical compounds. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For a single molecule like this compound, the characteristics of its own frontier orbitals dictate its electronic behavior and susceptibility to chemical reactions.

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. researchgate.nettandfonline.com

In this compound, the electronic properties are influenced by the interplay of the electron-donating tert-butyl group and the electron-withdrawing chloro group and pyridine nitrogen. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies and visualize the distribution of these orbitals. wuxiapptec.com For substituted pyridines, the HOMO is typically localized on the electron-rich regions, while the LUMO is concentrated around the electron-deficient parts of the molecule.

The reactivity of chloropyridines in nucleophilic substitution reactions can be correlated with the LUMO or, in some cases, the LUMO+1 energy levels. wuxiapptec.com The site of nucleophilic attack is often predicted by the location of the largest lobe of the relevant unoccupied orbital. wuxiapptec.com Similarly, susceptibility to electrophilic attack is predicted by the location of the HOMO. The presence of the bulky tert-butyl group also introduces steric hindrance, which can influence regioselectivity in reactions alongside these electronic effects.

Table 1: Predicted Frontier Molecular Orbital (FMO) Parameters and Their Implications

| Parameter | Predicted Characteristic for this compound | Implication for Reactivity and Stability |

| HOMO Energy | Relatively low due to the electronegative chlorine and pyridine nitrogen. | Reduced nucleophilicity compared to unsubstituted pyridine. |

| LUMO Energy | Lowered by the electron-withdrawing effects of chlorine and the pyridine ring. | Increased electrophilicity, making the ring susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate; influenced by the opposing effects of the substituents. researchgate.netnankai.edu.cn | The molecule possesses a balance of kinetic stability and chemical reactivity. acs.org |

| HOMO Distribution | Primarily on the pyridine ring, with some density on the tert-butyl group. | Governs reactions with electrophiles. |

| LUMO Distribution | Significant density on the carbon atoms attached to the chlorine and the nitrogen atom. wuxiapptec.com | Predicts the most likely sites for nucleophilic substitution. |

Theoretical Approaches to Tautomerism and Isomerism

Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers and isomers, which is crucial for understanding a compound's properties and potential reaction pathways.

Tautomerism

Tautomerism involves the migration of a proton, resulting in a dynamic equilibrium between two or more structural isomers. chemrxiv.org The classic example for pyridine-based systems is the keto-enol tautomerism observed in hydroxypyridines (e.g., 2-hydroxypyridine/2-pyridone equilibrium). chemrxiv.orgresearchgate.net Theoretical calculations using methods like DFT can predict the relative energies of different tautomeric forms in the gas phase and in various solvents. nih.govnih.gov For this compound, significant tautomerization involving the pyridine ring is not expected, as it lacks the necessary hydroxyl, amino, or thiol substituents that facilitate such processes. nih.gov Theoretical studies would confirm that the aromatic pyridine form is overwhelmingly the most stable tautomer.

Isomerism

Positional isomerism is highly relevant for substituted pyridines like this compound. The relative positions of the tert-butyl and chloro substituents on the pyridine ring significantly impact the molecule's physical and chemical properties, including its electronic structure, steric profile, and reactivity. Quantum chemical calculations can determine the optimized geometries and relative energies of different isomers, providing insight into their thermodynamic stability. mdpi.com For instance, the stability of this compound can be compared with other isomers such as 4-tert-butyl-2-chloropyridine or 2-tert-butyl-3-chloropyridine. These calculations typically show that steric and electronic factors, like the avoidance of steric clash between adjacent bulky groups and favorable electronic interactions, govern the relative stabilities. researchgate.net

Table 2: Theoretical Comparison of this compound Isomers

| Isomer | Key Structural Feature | Predicted Relative Stability | Reason for Stability Trend |

| This compound | Tert-butyl group ortho to nitrogen; chloro group meta to tert-butyl. | High | Favorable balance of steric and electronic effects. |

| 4-Tert-butyl-2-chloropyridine | Chloro group ortho to nitrogen; tert-butyl group para to chloro. | High | Reduced steric hindrance at the nitrogen atom compared to the 2-tert-butyl isomer. |

| 2-Tert-butyl-3-chloropyridine | Adjacent tert-butyl and chloro groups. | Lower | Significant steric repulsion between the bulky tert-butyl group and the adjacent chlorine atom. |

| 2-Tert-butyl-6-chloropyridine | Both substituents are ortho to the nitrogen atom. | Moderate | Steric hindrance around the nitrogen is pronounced, potentially affecting coordination chemistry. |

Correlation of Spectroscopic Data with Computational Predictions

The synergy between experimental spectroscopy and computational chemistry is a powerful approach for structural elucidation. tandfonline.com Theoretical calculations, primarily using DFT, can predict various spectroscopic properties, and a strong correlation between predicted and experimental data serves to validate the computed molecular structure and electronic properties. researchgate.netmdpi.com

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netacs.org By computing the magnetic shielding tensors for a computationally optimized molecular structure, theoretical chemical shifts can be predicted. tandfonline.com These predicted values are often in excellent agreement with experimental results, aiding in the definitive assignment of complex spectra, especially for substituted aromatic systems where substituent effects can be nuanced. mdpi.comrsc.org

Infrared (IR) Spectroscopy

Theoretical calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) observed in an experimental IR spectrum. up.ac.za While raw calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into close agreement through the use of empirical scaling factors. researchgate.net This correlation allows for the confident assignment of specific absorption bands to particular molecular vibrations, such as C-H, C=C, C-N, and C-Cl stretches in the this compound molecule. up.ac.za

Table 3: Correlation of Hypothetical Experimental Data with DFT Predictions for a Substituted Chloropyridine

| Spectroscopic Technique | Experimental Value (Hypothetical) | Predicted Value (DFT/GIAO/B3LYP) | Correlation and Interpretation |

| ¹H NMR (ppm) | Pyridine H (ortho to Cl): ~7.7 | ~7.68 | Good agreement confirms the assignment of protons in electron-deficient regions of the ring. |

| Pyridine H (ortho to t-Bu): ~8.4 | ~8.35 | Good agreement validates the predicted deshielding effect near the nitrogen. | |

| Tert-butyl H: ~1.35 | ~1.33 | Excellent correlation for the aliphatic protons. | |

| ¹³C NMR (ppm) | C-Cl: ~151 | ~150.5 | Strong correlation validates the calculated electronic environment of the carbon bearing the chlorine. |

| C-t-Bu: ~160 | ~159.8 | Confirms the significant deshielding effect of the substituent on the attached carbon. | |

| IR (cm⁻¹) | Aromatic C=C/C=N stretch: ~1585 | ~1590 (scaled) | Close match allows for confident assignment of the pyridine ring stretching vibrations. |

| C-Cl stretch: ~640 | ~645 (scaled) | Agreement helps identify the vibration associated with the carbon-chlorine bond. |

As Ligands in Metal-Catalyzed Reactions

The pyridine nucleus is a cornerstone in the design of ligands for transition metal catalysis due to its strong coordination to metal centers. The introduction of substituents like the tert-butyl group allows for the fine-tuning of the steric and electronic environment of the metal, which can significantly impact catalytic activity and selectivity. Derivatives of tert-butyl-chloropyridine are instrumental in developing sophisticated ligands for a range of catalytic applications. researchgate.netfluorochem.co.uk

Pyridinooxazoline (PyOx) ligands are a prominent class of bidentate N,N-ligands widely employed in asymmetric catalysis. beilstein-journals.orgnih.gov A key example is (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. Although not directly synthesized from this compound, its structure, featuring a tert-butyl group on the chiral oxazoline (B21484) ring adjacent to the pyridine, highlights the importance of the tert-butyl moiety in achieving high enantioselectivity. The bulky tert-butyl group creates a well-defined chiral pocket around the metal center, effectively controlling the approach of substrates. researchgate.net

The (S)-t-BuPyOx ligand has proven particularly effective in palladium-catalyzed asymmetric conjugate additions. For instance, it enables the reaction of arylboronic acids with cyclic, β,β-disubstituted enones to produce cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. beilstein-journals.orgnih.gov This reaction is notably robust, tolerant of air and water, making it a practical method for creating challenging all-carbon quaternary stereocenters. researchgate.net

Table 1: Application of (S)-t-BuPyOx in Asymmetric Conjugate Addition

| Enone Substrate | Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cyclic β,β-disubstituted enone | Arylboronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | High | High | researchgate.net |

| α,β-Unsaturated lactam | Arylboronic acid | (S)-t-Bu-PyOx / Pd catalyst | up to 95 | up to 97 | researchgate.net |

Bipyridine ligands are among the most widely used ligands in coordination chemistry, forming stable complexes with a vast array of transition metals. researchgate.net The derivative 4,4′-di-tert-butyl-2,2′-bipyridine is a particularly important ligand, valued for its applications in catalysis and materials science. nih.gov Its utility is demonstrated in iridium-catalyzed C-H borylation, various nickel-catalyzed cross-coupling reactions, and as a component in iridium dyes for photocatalysis and Organic Light-Emitting Diodes (OLEDs). nih.gov

A simple and scalable, ligand-free synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine has been developed starting from 4-tert-butyl-2-chloropyridine. nih.gov The method employs a nickel-catalyzed reductive homocoupling reaction using manganese powder as the terminal reductant. nih.gov This process is efficient and avoids the need for expensive palladium catalysts or complex ancillary ligands. nih.gov

Table 2: Nickel-Catalyzed Synthesis of Substituted Bipyridines

| Starting Material | Product | Catalyst (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-tert-butyl-2-chloropyridine | 4,4′-di-tert-butyl-2,2′-bipyridine | NiBr₂·3H₂O (5) | 81 | nih.gov |

| 2-chloro-5-trifluoromethylpyridine | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | NiBr₂·3H₂O (5) | 70 | nih.gov |

| 2-chloropyridine (B119429) | 2,2′-bipyridine | NiBr₂·3H₂O (0.2) | 86 | nih.gov |

Reaction conditions generally involve heating the 2-chloropyridine with the nickel catalyst and manganese powder in DMF under an argon atmosphere. nih.gov

The tert-butyl-chloropyridine framework is a versatile platform for the rational design of novel ligands with tailored properties. By exploiting the reactivity of the chlorine atom and the steric influence of the tert-butyl group, chemists can construct innovative ligand architectures.

One such example is the synthesis of novel P,N-bridging ligands, specifically 3H-1,3-azaphospholo[4,5-b]pyridines. rsc.org These were prepared by reacting an imidoyl chloride derived from N-(2-chloropyrid-3-yl)-pivalamide with lithiated primary phosphines. rsc.org The pivalamide (B147659) precursor introduces the crucial tert-butyl group into the final heterocyclic P,N-ligand system. rsc.org

Another approach involves the creation of chiral PNN pincer ligands. In one synthetic route, a Negishi coupling reaction is performed between a zincated pyridine derivative and 2-tert-butyl-6-chloropyridine to form a tert-butyl-methyl-bipyridine backbone. d-nb.info This intermediate is subsequently phosphinated to yield the final "shielded" PNN pincer ligand, demonstrating a modular approach to complex ligand synthesis. d-nb.info

Furthermore, the tert-butyl group can be introduced to modify existing ligand scaffolds. For instance, reacting 2,6-di(5-amino-1H-pyrazol-3-yl)pyridine with trimethylacetyl chloride results in the formation of amide derivatives. whiterose.ac.uk This substitution adds bulky tert-butyl groups to the periphery of the ligand, which can influence the coordination environment and properties of its metal complexes. whiterose.ac.uk

As Building Blocks for Complex Molecular Architectures

Beyond ligand synthesis, this compound and its isomers are valuable intermediates for building complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemblink.comchemimpex.com The substituted pyridine ring is a common feature in many biologically active compounds.

The chloropyridine moiety is a versatile precursor in medicinal chemistry. The chlorine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of functional groups and build molecular complexity. nih.gov

Derivatives of tert-butyl-chloropyridine serve as key intermediates in the synthesis of various pharmaceuticals. They are used in the development of drugs targeting neurological disorders, as well as anti-inflammatory and anti-cancer agents. chemimpex.com For example, novel positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), which are of interest for treating neuropsychiatric disorders, have been synthesized using 2-chloropyridine precursors in palladium-catalyzed Suzuki coupling reactions. nih.gov

The broader 5-chloropyridin-2-yl scaffold is present in marketed drugs, underscoring its pharmaceutical relevance. In a patented synthesis for the anticoagulant drug Edoxaban, a key step involves a coupling reaction with a derivative of 5-chloropyridine, specifically 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid. google.com This highlights the utility of this structural motif in constructing complex, biologically active molecules.

Table 3: Examples of Pharmaceutical Scaffolds from Chloropyridine Precursors

| Precursor Type | Synthetic Method | Target Compound Class | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Suzuki Coupling | Positive Allosteric Modulators | Neuropsychiatric Disorders | nih.gov |

| 5-Chloropyridine derivative | Amide Coupling | Edoxaban Intermediate | Anticoagulant | google.com |

| 4-tert-Butyl-2-chloropyridine | Multi-step synthesis | Kinase Inhibitors | Inflammation, Cancer | chemimpex.com |

In the agrochemical sector, functionalized pyridine rings are a common feature of many active ingredients. This compound and its isomers are utilized as crucial intermediates in the production of pesticides and herbicides. chemblink.comlookchem.com The combination of the stable tert-butyl group and the reactive chlorine handle allows for the synthesis of compounds with enhanced biological activity and selectivity for specific pests or weeds. chemblink.com

For example, 4-tert-butyl-2-chloropyridine is explicitly mentioned as a building block for formulating agrochemicals, including herbicides and insecticides, to improve crop protection. chemimpex.com Similarly, related compounds like ethyl 5-chloropyridine-2-carboxylate are used as precursors in the production of pesticides and herbicides due to their reactivity and ability to form effective active ingredients. lookchem.com

Contribution to Specialty Polymer and Liquid Crystal Synthesis

The integration of pyridine derivatives into materials is a known strategy for bestowing unique electronic and optical properties, and this compound is a notable contributor in this area. chemblink.com Its role in the synthesis of specialty polymers and liquid crystals is primarily due to the specific attributes conferred by its constituent groups. chemblink.com

The pyridine ring itself can be incorporated into material backbones to influence their electronic characteristics. The tert-butyl group, being bulky, enhances the structural rigidity and thermal stability of the resulting polymers or liquid crystals. chemblink.com Simultaneously, the chlorine atom at the 2-position acts as a reactive handle, allowing for precise and controlled modifications to fine-tune the material's final properties. chemblink.com These tailored materials are sought after for high-performance applications such as advanced displays, durable electronic components, and sensitive sensors. chemblink.com

Table 1: Role of this compound Structural Features in Material Synthesis

| Structural Component | Contribution to Polymers & Liquid Crystals | Resulting Application Benefit |

| Pyridine Ring | Imparts specific electronic and optical properties. | Tailored performance in displays and sensors. |

| Tert-butyl Group | Provides steric hindrance, increasing structural rigidity and thermal stability. | Enhanced durability and performance under various conditions. |

| Chlorine Atom | Serves as a reactive site for controlled functionalization and modification. | Ability to fine-tune material properties for specific needs. |

Derivatization Strategies for Tailoring Biological and Material Properties

The chemical structure of this compound, with its electron-withdrawing chlorine atom and sterically bulky tert-butyl group, allows for a variety of derivatization strategies. chemblink.com These strategies are key to modifying the molecule to create new compounds with tailored properties for specific biological or material science applications. chemblink.comsmolecule.com

The chlorine atom at the 2-position is the primary site for chemical transformation, serving as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. chemblink.com This allows for the introduction of a wide array of functional groups. The tert-butyl group at the 5-position provides significant steric hindrance, which enhances the compound's stability and influences the regioselectivity of reactions, directing transformations to other positions on the pyridine ring. chemblink.com For instance, in the synthesis of pyrimidines, a tert-butyl group can act as an activating group to facilitate chlorination at the 5-position. scialert.netscispace.com This strategic functionalization is crucial for altering the pharmacokinetic or material properties of the resulting derivatives. chemblink.com

Table 2: Derivatization Approaches for this compound

| Strategy | Key Reagent/Reaction Type | Purpose |

| Nucleophilic Substitution | Amines, alkoxides, thiols | Replace the chlorine atom to introduce new functional groups. |

| Cross-Coupling Reactions | Suzuki, Stille, Negishi coupling | Form new carbon-carbon or carbon-heteroatom bonds at the chlorine position. |

| Directed Functionalization | Lithiation, halogenation | Utilize the directing effects of existing groups to add functionality at other ring positions. |

Synthesis of Bioactive Scaffolds (e.g., Floyocidin B analogs from 2-chloropyridines)

The class of 2-chloropyridines, to which this compound belongs, serves as a critical starting point for the synthesis of complex bioactive molecules. A prominent example is the total synthesis of (+)-floyocidin B, a natural product that exhibits antimicrobial activity against Mycobacterium tuberculosis. mdpi.comresearcher.life This compound features a novel dihydroisoquinolinone scaffold. mdpi.comresearchgate.net

A key breakthrough in its synthesis was the development of a 4,5-regioselective functionalization strategy for 2-chloropyridines. mdpi.comresearchgate.netdntb.gov.ua This method allows for the precise introduction of substituents at the 4 and 5 positions of the pyridine ring, which was previously a significant challenge. mdpi.com Research in this area revealed that the 2-chloro substituent has an unexpected and crucial effect on the regioselectivity of these reactions compared to pyridines without this substituent. mdpi.comresearchgate.net This strategic approach not only enabled the first total synthesis of (+)-floyocidin B, confirming its structure, but also opened a pathway to create synthetic analogs with even greater activity against the tuberculosis pathogen. mdpi.comresearchgate.netresearchgate.net

Table 3: Role of 2-Chloropyridines in Floyocidin B Synthesis

| Synthetic Step | Description | Significance |

| Key Challenge | Construction of the highly substituted pyridine core of Floyocidin B. | The core structure was previously unknown and difficult to synthesize. |

| Core Strategy | 4,5-regioselective functionalization of a 2-chloropyridine precursor. | Enabled the controlled and specific addition of necessary chemical groups. mdpi.comresearcher.life |

| Outcome | Successful total synthesis of (+)-floyocidin B and its analogs. | Confirmed the absolute stereochemistry of the natural product and led to the discovery of more potent antitubercular agents. mdpi.comresearchgate.net |

Emerging Applications in Photocatalysis and Optoelectronic Materials

While direct applications of this compound in photocatalysis and optoelectronics are still emerging, its derivatives are proving to be valuable components in these fields. The compound serves as a key building block for more complex ligands and materials with desirable electronic properties.

A significant application is the synthesis of bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine, which can be produced through the nickel-catalyzed reductive dimerization of 2-chloro-4-tert-butylpyridine. nih.gov This specific bipyridine ligand is widely used in iridium-based dyes for photocatalysis and in organic light-emitting diodes (OLEDs). nih.gov The tert-butyl groups enhance the performance and stability of these materials. nih.gov

Furthermore, the electronic structure of chloropyridine derivatives is relevant for optoelectronic materials. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in these molecules provides insight into their electronic excitation properties, which is a key parameter for their potential use in optoelectronics. Derivatives of 2-phenylpyridine (B120327) containing a tert-butyl group have also been explored as ligands in phosphorescent platinum(IV) complexes, highlighting their utility in developing luminescent materials.

Table 4: Applications of this compound Derivatives

| Application Area | Derivative Type | Function |

| Photocatalysis | 4,4′-di-tert-butyl-2,2′-bipyridine | Ligand for iridium-based photocatalysts. nih.gov |

| Optoelectronics (OLEDs) | 4,4′-di-tert-butyl-2,2′-bipyridine | Ligand in iridium dyes used in OLEDs. nih.gov |

| Luminescent Materials | Platinum(IV) complexes with tert-butyl-phenylpyridine ligands | Act as phosphorescent components. |

Conclusion

2-tert-butyl-5-chloropyridine is a versatile and valuable chemical compound with a unique combination of steric and electronic properties. Its utility as a synthetic intermediate is well-established, providing access to a wide array of functionalized pyridine (B92270) derivatives through nucleophilic substitution and cross-coupling reactions. Its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemical research and industry. The continued exploration of its reactivity and applications is likely to lead to the development of new and innovative molecules with significant societal benefits.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. researchgate.net Future research on 2-tert-butyl-5-chloropyridine will likely prioritize greener routes that minimize waste, avoid harsh reagents, and reduce energy consumption. Current methods for synthesizing substituted pyridines often rely on multi-step processes or harsh conditions. smolecule.comacs.org

Emerging sustainable approaches for pyridine (B92270) synthesis include:

One-Pot, Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, offering high atom economy and efficiency. tandfonline.comresearchgate.net Researchers are exploring MCRs using green catalysts and solvents, or even solvent-free conditions, to produce highly substituted pyridines. researchgate.nettandfonline.comacs.org For instance, the use of reusable heterogeneous catalysts like ZSM-5 has been shown to be effective in the solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com Adapting such a one-pot strategy could offer a more sustainable pathway to precursors of this compound.

Catalyst-Free and Solvent-Free Synthesis: Microwave-assisted synthesis and reactions in green solvents like polyethylene (B3416737) glycol (PEG) are gaining traction. researchgate.net A novel, solvent- and halide-free method for the C-H functionalization of pyridine N-oxides using dialkylcyanamides presents an atom-economical route to substituted ureas, which could be conceptually extended to other pyridine derivatives. rsc.org

Bio-inspired Catalysis: The use of plant extracts and other biocatalysts represents a frontier in green chemistry for the synthesis of pyridine derivatives. nih.gov

These green protocols stand in contrast to traditional methods which may involve high temperatures and less environmentally friendly reagents. acs.orggoogle.com The development of a sustainable route to 2-tert-butyl-5-chloropyrimidine, a related compound, involved direct chlorination with elemental chlorine, highlighting an area where greener alternatives would be beneficial. google.com

| Approach | Conventional Methods | Emerging Green Methods | Potential Advantage |

|---|---|---|---|

| Catalysts | Homogeneous catalysts, often requiring harsh conditions. | Reusable heterogeneous catalysts (e.g., zeolites), biocatalysts. nih.govtandfonline.com | Easy separation, reusability, milder conditions. |

| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., water, PEG), solvent-free conditions. researchgate.netrsc.org | Reduced environmental impact and toxicity. |

| Reaction Type | Multi-step syntheses with intermediate isolation. acs.org | One-pot, multicomponent reactions (MCRs). tandfonline.comacs.org | Higher efficiency, less waste, reduced time. |

| Energy Input | High-temperature reflux. smolecule.com | Microwave irradiation, room temperature reactions. researchgate.net | Reduced energy consumption. |

Exploration of Novel Catalytic and Enabling Methodologies

The functionalization of the pyridine ring is crucial for creating new molecules with desired properties. Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.net Future research will undoubtedly focus on applying novel catalytic methods to this compound to generate diverse derivatives.

Key emerging methodologies include:

Transition-Metal Catalyzed C-H Functionalization: Catalysts based on palladium, rhodium, and iridium are being used to selectively functionalize C-H bonds at various positions on the pyridine ring. rsc.orgoup.comlucp.net While ortho-C-H activation is common, innovative strategies are enabling meta- and para-selective functionalization. researchgate.netacs.org For this compound, this could allow for the introduction of new functional groups at the C-3, C-4, or C-6 positions, which is often challenging with classical methods.

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective ways to form new bonds. acs.org The use of N-functionalized pyridinium (B92312) salts as radical precursors under visible light allows for controlled C2 and C4 functionalization, a strategy that could be adapted for derivatizing the this compound scaffold. acs.org

Flow Chemistry: Continuous-flow reactors provide excellent control over reaction parameters like temperature and time, often leading to higher yields and fewer side products. nih.govresearchgate.net This technology is particularly advantageous for performing multi-step organometallic reactions and can be used to synthesize and functionalize chloropyridines efficiently. researchgate.net

These advanced methodologies can overcome the limitations of traditional nucleophilic aromatic substitution reactions, which often require harsh conditions and may lack regioselectivity. acs.org

| Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds using transition metal catalysts (Pd, Rh, Ir). | Selective introduction of aryl, alkyl, or other groups at C-3, C-4, or C-6 positions. | rsc.orgoup.comacs.org |

| Photoredox Catalysis | Uses visible light to initiate radical-based reactions under mild conditions. | Late-stage functionalization and creation of complex derivatives. | acs.org |

| Flow Chemistry | Reactions are performed in a continuous stream, allowing for precise control and scalability. | Improved synthesis of the core structure and its derivatives with higher yield and purity. | nih.govresearchgate.net |

| Pyridyne Chemistry | Formation of highly reactive pyridyne intermediates enables adjacent double functionalization. | Regioselective introduction of two different functional groups on the pyridine ring. |

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. scirp.orgnih.gov It allows for the prediction of molecular properties, reaction mechanisms, and stability, thereby guiding experimental work and accelerating the discovery process. scirp.orgnih.gov

For this compound, computational studies can be applied to:

Predict Reactivity: DFT calculations can determine the electron density at different positions of the pyridine ring, predicting the most likely sites for electrophilic or nucleophilic attack. scirp.org This is crucial for planning selective functionalization reactions.

Rational Design of Derivatives: By calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and chemical hardness, researchers can rationally design new derivatives of this compound with specific electronic or biological properties. scirp.orgtandfonline.com This approach is used to design molecules for applications ranging from enzyme inhibitors to materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Elucidate Reaction Mechanisms: Computational modeling can help understand the intricate pathways of catalytic reactions, such as C-H activation, aiding in the optimization of reaction conditions and catalyst design. lucp.net

The integration of computational tools like DFT with experimental synthesis allows for a more targeted and efficient approach to developing new compounds based on the this compound scaffold. nih.gov

Integration with Automation and High-Throughput Experimentation in Discovery and Optimization

To accelerate the pace of discovery, the fields of chemistry and drug development are increasingly adopting automation and high-throughput experimentation (HTE). researchgate.netchimia.ch These technologies allow for the rapid synthesis and screening of large libraries of compounds, dramatically increasing research efficiency. scienceintheclassroom.orgresearchgate.net

Future research involving this compound will benefit from:

Automated Synthesis: Automated flow synthesis systems can rapidly test numerous reaction conditions (catalyst, solvent, temperature) to optimize the synthesis of this compound and its derivatives. nih.govresearchgate.net This approach is highly modular and can be adapted to produce a wide range of isomeric structures. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can quickly evaluate their biological activity or material properties. scienceintheclassroom.org This is essential in drug discovery for identifying promising lead compounds and in materials science for discovering materials with desired characteristics. chimia.chscienceintheclassroom.org

Miniaturization: Performing reactions on a nanomole scale minimizes the consumption of valuable starting materials, which is particularly important in the early stages of developing complex molecules. scienceintheclassroom.org

The combination of automated synthesis and HTE creates a powerful workflow for moving from a core scaffold like this compound to optimized, functional molecules. researchgate.net

Exploiting Heterocyclic Scaffolds for Novel Material Science Applications

While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, their application in material science is a rapidly growing field. openmedicinalchemistryjournal.com The unique electronic properties imparted by the nitrogen heteroatom make pyridine-containing compounds excellent candidates for advanced materials. google.com

Future research could explore the use of this compound as a building block for:

Organic Semiconductors: Pyridine-based molecules are being investigated for use in organic field-effect transistors (OFETs) and other organic electronic devices. google.comqut.edu.auresearchgate.net The electron-deficient nature of the pyridine ring is beneficial for creating n-type semiconductor materials. google.comqut.edu.au By strategically modifying the this compound structure—for example, by replacing the chlorine via cross-coupling reactions—it could be incorporated into larger conjugated systems with tailored electronic properties.

Emissive Materials for OLEDs: Pyridine-containing compounds are used in the design of high-performance deep-blue organic light-emitting diodes (OLEDs). researchgate.net The rational design of such materials, often guided by computational studies, aims to achieve high thermal stability and quantum yields. researchgate.net

Functional Polymers and Ligands: The pyridine motif is used in the synthesis of functional polymers and as a ligand for creating metal complexes with interesting optical or catalytic properties. nih.govopenmedicinalchemistryjournal.com

The versatility of the pyridine ring suggests that derivatives of this compound could find applications in a diverse range of advanced materials, moving beyond its traditional role as a pharmaceutical intermediate. openmedicinalchemistryjournal.commdpi.com

Q & A

Q. What are the common synthetic routes for 2-Tert-butyl-5-chloropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or cross-coupling reactions. For example, tert-butyl groups are often introduced using tert-butyl halides or alcohols under basic conditions. Chlorination at the 5-position of pyridine may involve directed ortho-metalation strategies or halogenation reagents like N-chlorosuccinimide (NCS). Key optimization parameters include:

- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate deprotonation and nucleophilic attack .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Room temperature or mild heating (40–60°C) minimizes side reactions such as decomposition .

Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients. Confirm purity via HPLC or GC-MS.

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions. The tert-butyl group appears as a singlet (~1.3 ppm for H; ~30 ppm for C), while the pyridine ring protons resonate between 7.0–8.5 ppm. Contradictions in peak assignments can be resolved using 2D NMR (COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of tert-butyl or Cl groups).

- Infrared (IR) Spectroscopy : C-Cl stretches (~550–600 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) validate functional groups.

Discrepancies between experimental and theoretical data may require computational validation (e.g., DFT calculations) .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butyl group exerts steric and electronic effects:

- Steric Hindrance : Bulky tert-butyl groups hinder access to the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd catalysts with large ligands (e.g., XPhos) to mitigate this .

- Electronic Effects : The electron-donating tert-butyl group increases electron density at the 2-position, directing electrophilic substitution to the 5-chloro site. Monitor regioselectivity via kinetic studies and DFT calculations .

Experimental validation includes comparing reaction rates and yields with/without tert-butyl substituents.

Q. What computational methods are used to model the adsorption of this compound on indoor surfaces, and how do surface interactions affect its environmental fate?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate adsorption on materials like glass or cellulose using force fields (e.g., OPLS-AA). Analyze binding energies and orientation .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity with oxidants (e.g., ozone) on surfaces .

Experimental validation involves microspectroscopic imaging (e.g., Raman or ToF-SIMS) to compare simulated and observed surface interactions .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under identical conditions (catalyst loading, solvent, temperature) .

- Controlled Variable Analysis : Isolate factors like moisture sensitivity or catalyst deactivation via in-situ IR monitoring.

- Meta-Analysis : Compare datasets across literature, noting outliers and methodological differences (e.g., purity of starting materials) .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services for incineration .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and evacuate the area if vapors are detected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.